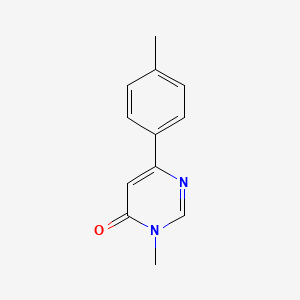

3-methyl-6-(p-tolyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-methyl-6-(4-methylphenyl)pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11-7-12(15)14(2)8-13-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEGSHVLNNLYBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(p-tolyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-oxo-3,4-dihydropyrimidine-2-thione with p-tolylamine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(p-tolyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

3-methyl-6-(p-tolyl)pyrimidin-4(3H)-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-(p-tolyl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidin-4(3H)-one Derivatives

Key Observations:

Substituent Position and Bioactivity: The p-tolyl group at position 6 (as in the target compound) is associated with enhanced lipophilicity and π-π stacking interactions, critical for binding to hydrophobic enzyme pockets . Fused rings (e.g., thieno or pyrido systems) improve rigidity and binding affinity. For example, thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit potent fungicidal activity (92% inhibition) due to increased planar structure and electron-rich regions .

Synthetic Accessibility :

- Palladium-mediated cross-coupling (e.g., Suzuki reaction) is a common method for introducing aryl groups (e.g., p-tolyl) at position 6, yielding 63–82% .

- Microwave-assisted chlorination (e.g., using POCl₃) efficiently generates reactive intermediates for further functionalization .

Biological Performance: Fungicidal Activity: Triazole-substituted thieno-pyrimidinones (e.g., compound 6h) show 92% inhibition against Colletotrichum gossypii, outperforming non-fused analogues . Anticancer Potential: Pyrido-fused derivatives (e.g., compound 5a) exhibit multi-kinase inhibition, validated via molecular docking studies .

Biological Activity

3-Methyl-6-(p-tolyl)pyrimidin-4(3H)-one is a pyrimidine derivative notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a methyl group at the 3-position and a p-tolyl group at the 6-position of the pyrimidine ring, contributing to its unique chemical properties and biological interactions.

- Molecular Formula : C12H12N2O

- Structural Features : The compound contains a six-membered aromatic ring with nitrogen atoms, allowing for various interactions crucial for biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.

- Antibacterial Activity : The compound has demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potency. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing promising results .

- Antifungal Activity : Preliminary studies suggest that this compound may also possess antifungal properties, making it a candidate for further investigation in the field of antifungal drug development.

Anticancer Properties

The anticancer potential of this compound has been a focus of several studies. Its mechanism of action appears to involve the inhibition of cancer cell proliferation through various pathways.

- Cell Line Studies : In vitro studies have evaluated its effects on cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7 (breast cancer), with IC50 values indicating significant cytotoxicity. For example, certain derivatives showed IC50 values as low as 17.83 μM against MDA-MB-231 cells .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cell survival and proliferation.

- Receptor Binding : It may bind to cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

The structural characteristics of the compound allow it to engage in hydrogen bonding and π-π interactions, which are essential for its biological effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results indicated that this compound had an MIC value comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent .

- Anticancer Activity : In another study focusing on anticancer properties, derivatives of this compound were synthesized and tested against multiple cancer cell lines. The findings revealed that modifications in the structure could enhance anticancer activity, suggesting avenues for drug design .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Methyl at position 3, p-tolyl at position 6 | Moderate | Significant |

| 2-Methylpyrimidin-4(3H)-one | Methyl at position 2 | Low | Moderate |

| 5-Methylpyrimidine-2,4-dione | Dione structure | Low | Low |

This table illustrates the unique position of this compound among related compounds regarding its biological activities.

Q & A

(Basic) What synthetic methodologies are employed for introducing methyl and aryl groups at positions 3 and 6 of the pyrimidin-4(3H)-one scaffold?

Methodological Answer:

- Methylation : Alkylation of the pyrimidinone core can be achieved using dimethyl sulfate or methyl iodide. For example, methylation of 6-methyl-2-thiopyrimidin-4(3H)-one using K₂CO₃/EtOH or MeONa/MeOH yields 2-methylthio derivatives with high efficiency .

- Aryl Group Introduction : Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) enable aryl functionalization. For instance, heating 6-methyl-2-methylthio-pyrimidin-4(3H)-one with aromatic amines at 140°C produces 2-arylaminopyrimidines .

- Optimization : Reaction yields depend on solvent polarity, catalyst loading, and temperature. For nitration, sulfuric acid (72–82%) with nitrogen oxides facilitates nitro-derivative synthesis .

(Basic) Which analytical techniques are critical for confirming the structure and purity of 3-methyl-6-(p-tolyl)pyrimidin-4(3H)-one derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions and stereochemistry. For example, δ 10.59 ppm (s, 1H) in DMSO-d₆ indicates NH groups in thienopyrimidinones .

- Chromatography-Mass Spectrometry (LC-MS) : Validates molecular mass and purity. High-resolution MS distinguishes isotopic patterns .

- Elemental Analysis : Confirms composition (e.g., C, H, N percentages within ±0.4% of theoretical values) .

- Melting Point Analysis : Sharp melting points (e.g., 214–256°C) indicate crystalline purity .

(Advanced) How do electronic and steric effects of aryl substituents influence the biological activity of pyrimidin-4(3H)-one derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (EWGs) : Chloro or trifluoromethyl substituents enhance anticonvulsant activity by increasing lipophilicity and target binding .

- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but may reduce receptor affinity. For example, 4-methoxyphenyl derivatives show moderate mPGES-1 inhibition .

- Assessment Methods :

(Advanced) What in vitro assays evaluate the enzyme inhibitory potential of this compound against therapeutic targets?

Methodological Answer:

- Dihydrofolate Reductase (DHFR) Inhibition :

- Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Inhibition :

- Cytotoxicity Testing : MTT assays assess compound safety in HEK-293 or HepG2 cells .

(Advanced) How can computational chemistry guide the optimization of pyrimidin-4(3H)-one derivatives for target binding?

Methodological Answer:

- Molecular Docking :

- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors) for mPGES-1 inhibition .

(Advanced) What strategies improve the solubility and bioavailability of this compound derivatives?

Methodological Answer:

- Pro-Drug Design : Esterification of hydroxyl groups enhances membrane permeability. For example, acetylated derivatives show improved oral bioavailability .

- PEGylation : Polyethylene glycol (PEG) chains increase aqueous solubility while maintaining bioactivity .

- Salt Formation : Sodium or hydrochloride salts improve crystallinity and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.